Nicardipine hydrochloride

Overview

Description

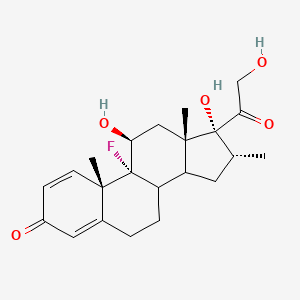

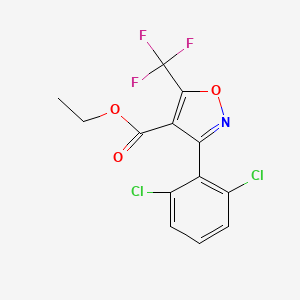

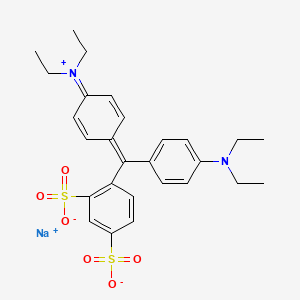

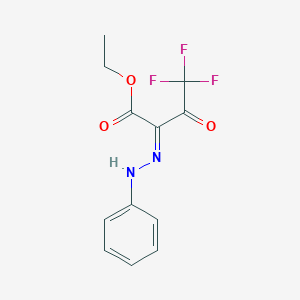

Nicardipine hydrochloride is a calcium ion influx inhibitor, also known as a slow channel blocker or calcium channel blocker . It is a dihydropyridine structure with the IUPAC chemical name 2- (benzyl-methyl amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4- (m-nitrophenyl)-3,5-pyridinedicarboxylate monohydrochloride . It is used for the short-term treatment of hypertension and chronic stable angina .

Molecular Structure Analysis

This compound has a molecular formula of C26H30ClN3O6 and an average mass of 515.986 Da . It is a greenish-yellow, odorless, crystalline powder that melts at about 169°C .Physical And Chemical Properties Analysis

This compound is freely soluble in chloroform, methanol, and glacial acetic acid. It is sparingly soluble in anhydrous ethanol, slightly soluble in n-butanol, water, 0.01 M potassium dihydrogen phosphate, acetone, and dioxane, very slightly soluble in ethyl acetate, and practically insoluble in benzene, ether, and hexane .Scientific Research Applications

Vascular Injury and Cell Death Prevention : Nicardipine hydrochloride is known to cause severe peripheral venous irritation via induction of autophagic cell death in vascular endothelial cells. Studies have suggested that inhibiting autophagy might reduce nicardipine-induced vascular injury, proposing an area for further investigation into mitigating adverse effects of the drug (Ochi et al., 2015).

Pediatric Hypertension Treatment : It has been used off-label in children for hypertension. Research into developing an oral liquid formulation using simple excipients aims to address supply shortages and composition changes in commercial vehicles, making it a more reliable treatment option for pediatric hypertension (Cavelier et al., 2023).

Transdermal Delivery for Hypertension and Angina : Given its extensive first-pass metabolism after oral administration, studies have developed microemulsions for transdermal delivery of this compound to treat angina pectoris and hypertension. This method could bypass gastrointestinal metabolism, enhancing drug efficacy (Wu et al., 2010).

Preoperative and Intraoperative Blood Pressure Control : Nicardipine has been used for controlling blood pressure before and during surgery, particularly in pheochromocytoma resections. It inhibits vascular smooth muscle contraction significantly, aiding in hemodynamic management during sensitive surgical procedures (Proye et al., 1989).

Treatment of Acute Cardiovascular Conditions : As an intravenous dihydropyridine calcium antagonist, nicardipine has been useful in treating acute cardiovascular conditions like ischemia, hypertension, and congestive heart failure. Its rapid onset and short duration of action are advantageous in managing these conditions (Pepine, 1988).

Cytochrome P450 Enzyme Induction : It has been found to induce hepatic cytochrome P450 isoforms in spontaneously hypertensive rats. This induction suggests a potential impact on drug metabolism and interactions, highlighting the importance of considering these effects in therapeutic applications (Miyajima et al., 2007).

Dry Eye Treatment Research : While explored as a potential treatment for dry eye due to its effects on tear film protein secretion, nicardipine induced adverse symptoms like redness and irritation, rendering it an undesirable treatment for this condition. This research indicates the need for careful consideration of side effects in the repurposing of medications (Evans et al., 2000).

Anesthetic Application : During anesthesia and surgery, nicardipine helps in hemodynamic control due to its vasodilation effects, reduction in coronary spasm, and cardioprotection. Its specific modes of action and rapid blood pressure reduction capabilities make it a valuable drug in surgical settings (Kaplan, 1989).

Mechanism of Action

Target of Action

Nicardipine hydrochloride primarily targets the calcium channels in cardiac muscle and vascular smooth muscle cells . These channels are crucial for the contractile processes of these muscles, as they allow the influx of extracellular calcium ions into the cells .

Mode of Action

This compound is a calcium entry blocker . It inhibits the transmembrane influx of calcium ions into cardiac muscle and smooth muscle without changing serum calcium concentrations . This inhibition could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By blocking the calcium channels, this compound disrupts the normal flow of calcium ions, which are essential for various cellular processes, including muscle contraction .

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics due to saturable hepatic first-pass metabolism . Following oral administration, increasing doses result in a disproportionate increase in plasma levels . The steady-state C max values following 20-, 30-, and 40-mg doses every 8 hours averaged 36, 88, and 133 ng/mL, respectively . This compound is highly bound to plasma proteins (>95%) over a wide range of concentrations . Its metabolism occurs mainly in the liver, primarily by cytochrome P450 (CYP)2C8, CYP2D6, and CYP3A4 enzyme isoforms .

Result of Action

The action of this compound results in the relaxation of coronary vascular smooth muscle and coronary vasodilation , which increases myocardial oxygen delivery . This makes it effective in the treatment of conditions like hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its vasodilatory effects appear to be greater in patients with hypertension than in healthy normotensive volunteers . Furthermore, its use may lead to reflex tachycardia, making it advisable to use it in conjunction with a beta-blocker .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Nicardipine hydrochloride acts as a calcium ion influx inhibitor . It inhibits the transmembrane influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could possibly be due to the deformation of the channel, inhibition of ion-control gating mechanisms, or interference with the release of calcium from the sarcoplasmic reticulum .

Cellular Effects

This compound has been shown to have high selectivity and potency against chemoresistant prostate cancer cells . It induces apoptosis and cell cycle arrest in these cells . Moreover, it has been found to be effective in models of acute myocardial ischemia and hypertension .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, or interfering with the release of calcium from the sarcoplasmic reticulum .

Temporal Effects in Laboratory Settings

It is known that this compound is used for the short-term treatment of hypertension and chronic stable angina .

Dosage Effects in Animal Models

In animal models of hypertension, such as the spontaneously hypertensive rat and the adult renal hypertensive dog, large doses of this compound cause profound decreases in blood pressure .

Metabolic Pathways

It is known that this compound is metabolized extensively by the liver .

Transport and Distribution

It is known that this compound is a calcium ion influx inhibitor, suggesting that it may be transported across cell membranes to exert its effects .

Subcellular Localization

Given its role as a calcium ion influx inhibitor, it is likely that it interacts with cell membranes to inhibit the influx of calcium ions .

properties

IUPAC Name |

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKVCUNQWYTVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046992 | |

| Record name | Nicardipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69441-18-5, 54527-84-3 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 3-methyl 5-[2-[methyl(phenylmethyl)amino]ethyl] ester, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69441-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54527-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicardipine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054527843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Benzyl(methyl)amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069441185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICARDIPINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicardipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylatemonohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICARDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BC5011K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyano-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B7791081.png)

![[(2S,3S,5R,15R,16S)-15-Acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B7791133.png)